
Chloro(diphenyl)(trifluoromethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(diphenyl)(trifluoromethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a chlorine atom, two phenyl groups, and a trifluoromethyl group. This compound is notable for its unique combination of silicon, chlorine, and fluorine, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro(diphenyl)(trifluoromethyl)silane can be synthesized through the reaction of diphenylsilane with trifluoromethyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The process involves the following steps:
Reaction Setup: The reaction is carried out in a dry, inert atmosphere, often using a glovebox or Schlenk line.
Catalyst Addition: A suitable catalyst, such as a transition metal complex, is added to facilitate the reaction.
Reaction Execution: Diphenylsilane is reacted with trifluoromethyl chloride at elevated temperatures, typically around 100-150°C.
Product Isolation: The resulting this compound is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reactant concentrations. Industrial production also incorporates advanced purification techniques, such as fractional distillation and chromatography, to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(diphenyl)(trifluoromethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds.
Oxidation and Reduction: The phenyl groups can undergo oxidation to form silanols or reduction to form silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and Grignard reagents. Reactions are typically carried out in polar solvents, such as tetrahydrofuran or dimethylformamide, at room temperature or slightly elevated temperatures.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used, with reactions conducted under mild conditions (25-50°C) in inert solvents like toluene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed, with reactions performed in appropriate solvents under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups replacing the chlorine atom.
Hydrosilylation: The major products are organosilicon compounds with silicon-carbon bonds formed through the addition of silicon-hydrogen across carbon-carbon multiple bonds.
Oxidation and Reduction: Products include silanols, silanes, and other oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chloro(diphenyl)(trifluoromethyl)silane has a wide range of applications in scientific research:
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, where the trifluoromethyl group can improve bioavailability and metabolic stability.
Medicine: In medicinal chemistry, this compound is used to develop new drugs with enhanced efficacy and reduced side effects.
Industry: The compound finds applications in the production of specialty materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the trifluoromethyl group.
Mecanismo De Acción
The mechanism of action of chloro(diphenyl)(trifluoromethyl)silane involves the reactivity of the silicon-chlorine and silicon-trifluoromethyl bonds. The compound can act as a source of trifluoromethyl groups in various chemical reactions. The trifluoromethyl group is highly electronegative, influencing the reactivity and stability of the compound. In substitution reactions, the chlorine atom is displaced by nucleophiles, while in hydrosilylation, the silicon-hydrogen bond adds across unsaturated bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparación Con Compuestos Similares
Chloro(diphenyl)(trifluoromethyl)silane can be compared with other similar compounds, such as:
Trifluoromethyltrimethylsilane: This compound also contains a trifluoromethyl group bonded to silicon but differs in the presence of three methyl groups instead of phenyl groups. It is commonly used as a reagent in organic synthesis for introducing trifluoromethyl groups.
Chlorodiphenylsilane: Lacks the trifluoromethyl group and is used in different synthetic applications where the trifluoromethyl group is not required.
Diphenyl(trifluoromethyl)silane: Similar to this compound but without the chlorine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of a trifluoromethyl group with phenyl groups and a reactive chlorine atom, making it a versatile reagent in various chemical transformations.
Propiedades
Número CAS |
91920-08-0 |
|---|---|
Fórmula molecular |
C13H10ClF3Si |
Peso molecular |
286.75 g/mol |
Nombre IUPAC |
chloro-diphenyl-(trifluoromethyl)silane |
InChI |
InChI=1S/C13H10ClF3Si/c14-18(13(15,16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
MTLIIHPSLTWYHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



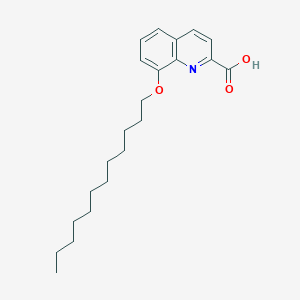
![4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14350513.png)
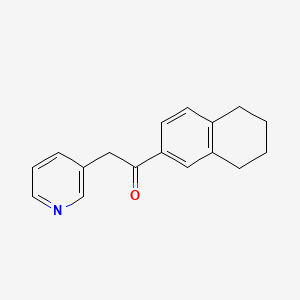
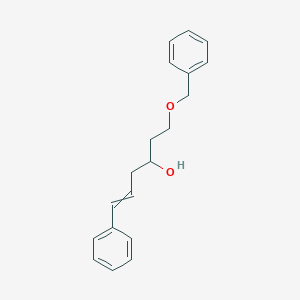
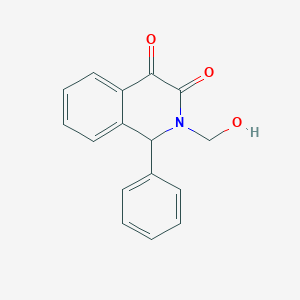
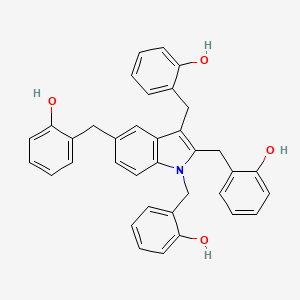
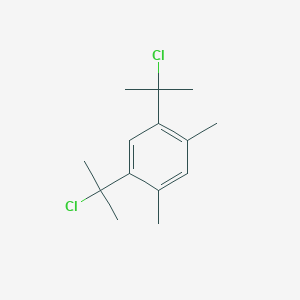
![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)
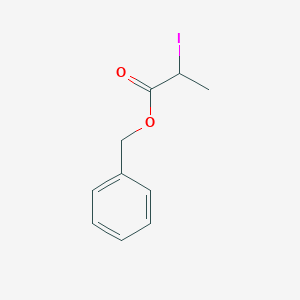
![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
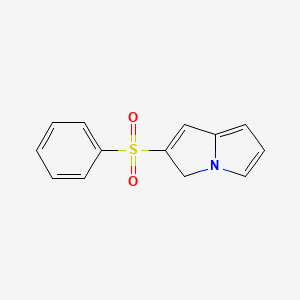
![2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-](/img/structure/B14350580.png)
